5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
Overview
Description
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of a fluorine atom at the 5th position of the benzaldehyde ring, and a methyl(pentyl)amino group at the 2nd position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde involves several steps. One common synthetic route includes the reaction of 5-fluorobenzaldehyde with methyl(pentyl)amine under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde can be compared with other similar compounds, such as:
- 5-Fluoro-2-[methyl(ethyl)amino]benzaldehyde
- 5-Fluoro-2-[methyl(propyl)amino]benzaldehyde
- 5-Fluoro-2-[methyl(butyl)amino]benzaldehyde
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amino group .
Properties
IUPAC Name |
5-fluoro-2-[methyl(pentyl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-3-4-5-8-15(2)13-7-6-12(14)9-11(13)10-16/h6-7,9-10H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIFONPMRYDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)C1=C(C=C(C=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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